4-Fluoroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoroisoquinoline and its derivatives involves several efficient methodologies. Notably, a one-pot synthesis approach has been developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne, highlighting an efficient pathway to synthesize various fluorinated isoquinolines (Liu et al., 2013). Additionally, the synthesis of 8-fluoro-3,4-dihydroisoquinoline through a directed ortho-lithiation reaction offers a versatile intermediate for further chemical transformations (Hargitai et al., 2018).
Molecular Structure Analysis
The structure of 4-Fluoroisoquinoline includes a fluorine atom bonded to the isoquinoline framework, influencing its chemical reactivity and physical properties. The presence of fluorine can affect the molecule's electronic distribution and steric interactions, leading to unique reactivity patterns.
Chemical Reactions and Properties
4-Fluoroisoquinoline participates in a variety of chemical reactions, including C-H activation/annulation with fluoroalkylated alkynes catalyzed by Co(acac)2·2H2O, yielding 3- and 4-fluoroalkylated isoquinolinones with high regioselectivity (Kumon et al., 2021). The palladium-catalyzed annulation of fluoroalkylated alkynes also offers an efficient route to 4-fluoroalkylated isoquinolines (Konno et al., 2005).
Scientific Research Applications
Synthesis and Structural Studies
- Derivatives of 4-Fluoroisoquinoline : Research on derivatives of 4-fluoroisoquinoline has provided insights into their molecular structures and bonding characteristics. For example, studies have investigated the steric repulsion effects in these derivatives and their influence on molecular conformation, as seen in the compounds like 4-fluoroisoquinoline-5-sulfonyl chloride and other related substances (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Pharmaceutical Research
- Antibacterial Activity : Fluoroquinolones, a class of antibiotics, are structurally related to 4-quinolone-3-carboxylates. The modification of this structure, including the addition of a fluorine atom, can significantly affect the antibiotic's activity against various bacteria. This includes compounds like norfloxacin and ciprofloxacin, which have shown promise in treating bacterial infections (Wolfson & Hooper, 1985).
Chemical Synthesis Techniques
- Ag(I)-Catalyzed Synthesis : The use of silver catalysis in the intramolecular oxidative aminofluorination of alkynes has been developed for synthesizing various 4-fluoroisoquinolines. This represents a significant advancement in the efficient production of these compounds (Xu & Liu, 2012).
Applications in Organic Chemistry
- Rhodium-Catalyzed Coupling for Heterocycle Synthesis : Rhodium-catalyzed C-H activation and coupling with difluorovinyl tosylate have been used to synthesize various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones. These methodologies are vital for producing diverse fluorinated compounds, crucial in pharmaceutical and agrochemical industries (Wu et al., 2017).
Mechanism of Action
Target of Action
4-Fluoroisoquinoline is a fluorinated isoquinoline that has attracted widespread attention due to its unique characteristics such as biological activities and light-emitting properties . .
Mode of Action
It is known that fluorinated isoquinolines, in general, exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms .
Biochemical Pathways
Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Pharmacokinetics
It is known that the compound has a molecular weight of 14715 g/mol .
Result of Action
It is known that some isoquinoline derivatives exhibit severe neurotoxicity, which leads to parkinson’s disease .
Safety and Hazards
4-Fluoroisoquinoline is classified under the GHS07 hazard class . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Fluorinated isoquinolines, including 4-Fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . Thus, future research may focus on developing more efficient synthetic methods and exploring new applications for these compounds .
properties
IUPAC Name |
4-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQGPWQVYUFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348836 | |
Record name | 4-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroisoquinoline | |
CAS RN |
394-67-2 | |
Record name | 4-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using the dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride compared to its anhydrous counterpart?
A1: The dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride exhibits lower hygroscopicity [] compared to its anhydrous form. This means it absorbs moisture from the air at a slower rate. Additionally, the dihydrate form demonstrates superior chemical stability [], making it potentially more suitable for pharmaceutical applications.
Q2: Can you describe an efficient synthetic route for 4-fluoroisoquinoline derivatives?
A2: Several methods exist for synthesizing 4-fluoroisoquinoline derivatives. One efficient approach involves a silver-catalyzed intramolecular oxidative aminofluorination of alkynes using N-fluorobenzenesulfonimide (NFSI) as a fluorinating reagent [, ]. This method allows for the preparation of various 4-fluoroisoquinolines and 4-fluoropyrrolo[α]isoquinolines.
Q3: How does the presence of a fluorine atom at the 4-position influence the structure of isoquinoline-5-sulfonyl chloride derivatives?
A3: In 4-fluoroisoquinoline-5-sulfonyl chloride, the fluorine atom at the 4-position induces a specific conformational preference. To minimize steric repulsion with the neighboring chlorosulfonyl group, one of the sulfonyl oxygen atoms orients itself approximately in the plane of the isoquinoline ring system [].
Q4: Are there any one-pot synthesis methods available for 4-fluoroisoquinoline derivatives?
A4: Yes, a one-pot synthesis method utilizing a silver(I) catalyst has been reported for 4-fluoroisoquinoline derivatives []. This method involves the iminofluorination of alkynes with Selectfluor as the fluorinating reagent, proceeding efficiently at room temperature in an open atmosphere.
Q5: What are the potential implications of intramolecular hydrogen bonding in 4-fluoroisoquinoline derivatives?
A5: In (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide, intramolecular hydrogen bonding interactions involving the fluorine atom have been observed []. These interactions influence the molecular conformation and can impact physicochemical properties, potentially influencing the compound's behavior in biological systems.
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